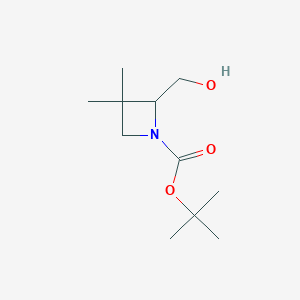
Tert-butyl 2-(hydroxymethyl)-3,3-dimethylazetidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Tert-butyl 2-(hydroxymethyl)-3,3-dimethylazetidine-1-carboxylate is a useful research compound. Its molecular formula is C11H21NO3 and its molecular weight is 215.293. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Tert-butyl 2-(hydroxymethyl)-3,3-dimethylazetidine-1-carboxylate (CAS No. 2165737-81-3) is a synthetic compound with potential biological activity. This article explores its chemical properties, biological functions, and relevant research findings.
- Molecular Formula : C11H21NO3
- Molecular Weight : 215.29 g/mol
- Structure : The compound features a tert-butyl group attached to a hydroxymethyl azetidine ring, which contributes to its potential biological interactions.
Antimicrobial Properties
Recent studies have indicated that compounds similar to this compound may exhibit antimicrobial properties. For example, heterocyclic compounds often demonstrate activity against various bacterial strains, including resistant strains. The azetidine structure is known to enhance the binding affinity to bacterial enzymes, potentially inhibiting their function and leading to bacterial cell death .
Enzyme Inhibition
The compound may also act as an inhibitor for certain enzymes involved in metabolic pathways. Enzyme inhibition is a common mechanism through which many drugs exert their therapeutic effects. Compounds with similar structural characteristics have been studied for their ability to inhibit proteases and other critical enzymes in disease pathways .
Case Studies and Research Findings
- Antibacterial Activity :
- Enzyme Interaction :
- Pharmacokinetics :
Comparative Analysis of Related Compounds
| Compound Name | CAS Number | Molecular Weight | Biological Activity |
|---|---|---|---|
| This compound | 2165737-81-3 | 215.29 g/mol | Antibacterial, Enzyme Inhibition |
| Tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate | 170491-63-1 | 201.26 g/mol | Antimicrobial Activity |
| Tert-butyl (2S)-2-(hydroxymethyl)piperidine-1-carboxylate | 1824536-26-6 | 215.29 g/mol | Enzyme Inhibition |
Eigenschaften
IUPAC Name |
tert-butyl 2-(hydroxymethyl)-3,3-dimethylazetidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-10(2,3)15-9(14)12-7-11(4,5)8(12)6-13/h8,13H,6-7H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKTHVEPVLSXJQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C1CO)C(=O)OC(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














